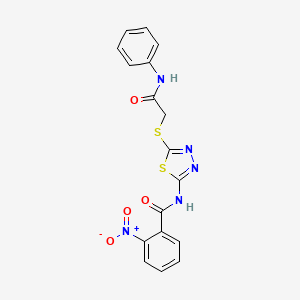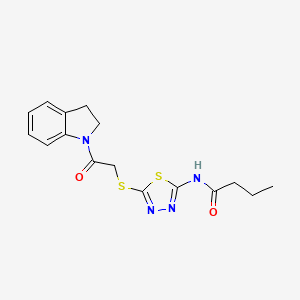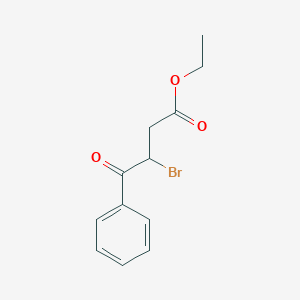
Ethyl 3-benzoyl-3-bromopropionate
概要
説明
Ethyl 3-benzoyl-3-bromopropionate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoyl group, a bromine atom, and an ethyl ester group attached to a three-carbon chain. This compound is often used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: One common method involves the esterification of 3-bromopropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate. This reaction proceeds in an anti-Markovnikov manner, resulting in the formation of ethyl 3-bromopropionate, which can then be further reacted with benzoyl chloride to introduce the benzoyl group.
Industrial Production Methods: Industrial production of ethyl 3-benzoyl-3-bromopropionate typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl 3-benzoyl-3-bromopropionate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: It can also undergo oxidation reactions to form carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols or aldehydes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Ethyl 3-benzoyl-3-bromopropionate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
作用機序
The mechanism of action of ethyl 3-benzoyl-3-bromopropionate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as amines, thiols, and cyanides.
Electrophilic Aromatic Substitution: The benzoyl group can undergo substitution reactions with electrophiles.
Hydrolysis: The ester group can be hydrolyzed by acids or bases to form carboxylic acids.
類似化合物との比較
Ethyl 3-benzoyl-3-bromopropionate can be compared with other similar compounds such as:
Ethyl 3-bromopropionate: Lacks the benzoyl group, making it less reactive in electrophilic aromatic substitution reactions.
Ethyl 3-benzoylpropionate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-benzoyl-3-chloropropionate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of both a benzoyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 3-bromo-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-11(14)8-10(13)12(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPDSNALKLMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


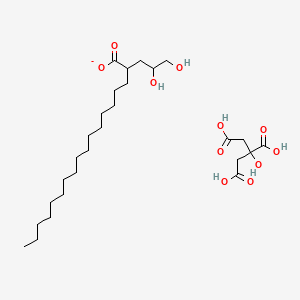
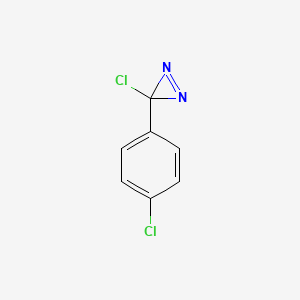
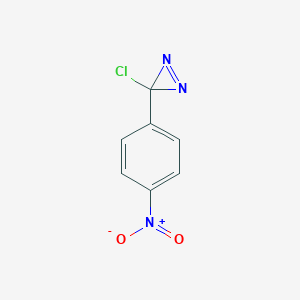
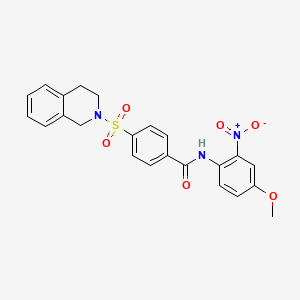
![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)


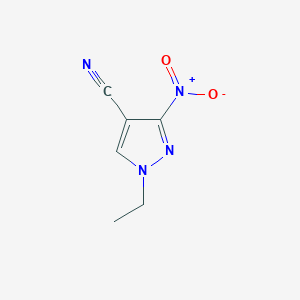
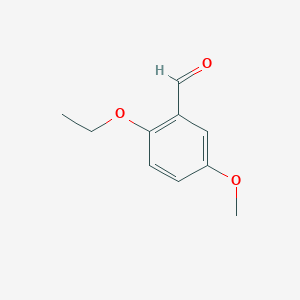
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3264500.png)
![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3264531.png)
